molecular formula C10H9NO3 B6271541 methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate CAS No. 2763740-77-6

methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate

Cat. No.: B6271541
CAS No.: 2763740-77-6
M. Wt: 191.2
InChI Key:
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Description

Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a cyanophenyl group and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(4-cyanophenyl)-2-oxoacetate.

    Reduction: Formation of (2S)-2-(4-aminophenyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(4-aminophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(4-nitrophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(4-methoxyphenyl)-2-hydroxyacetate

Uniqueness

Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-cyanobenzaldehyde", "methyl acetoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-cyanobenzaldehyde and methyl acetoacetate in the presence of acetic acid and sodium acetate to form methyl (2E)-2-(4-cyanophenyl)-3-methylbut-2-enoate.", "Step 2: Reduction of the double bond in methyl (2E)-2-(4-cyanophenyl)-3-methylbut-2-enoate using sodium borohydride in methanol to form methyl (2S)-2-(4-cyanophenyl)-3-methylbutan-2-ol.", "Step 3: Oxidation of the alcohol group in methyl (2S)-2-(4-cyanophenyl)-3-methylbutan-2-ol using sodium chlorite in acetic acid to form methyl (2S)-2-(4-cyanophenyl)-2-hydroxybutanoate.", "Step 4: Esterification of the carboxylic acid group in methyl (2S)-2-(4-cyanophenyl)-2-hydroxybutanoate using methanol and hydrochloric acid to form methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate.", "Step 5: Purification of the final product using recrystallization from a mixture of methanol and water." ] }

CAS No.

2763740-77-6

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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